4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 3415-35-8
VCID: VC21215436
InChI: InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
SMILES: CN1CC(=O)NC2=CC=CC=C2C1=O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS No.: 3415-35-8

Cat. No.: VC21215436

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - 3415-35-8

Specification

CAS No. 3415-35-8
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name 4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
Standard InChI Key ZVHUQIMPAVOVTR-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=CC=CC=C2C1=O
Canonical SMILES CN1CC(=O)NC2=CC=CC=C2C1=O

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the 1,4-benzodiazepine structural class, featuring a characteristic seven-membered heterocyclic ring fused to a benzene ring. This compound is characterized by specific identifiers and properties as presented in Table 1.

Table 1: Chemical Identifiers and Properties of 4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

PropertyValue
CAS Registry Number3415-35-8
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
IUPAC Name4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Alternative Names4-methyl-3,4-dihydro-1h-benzo[e] diazepine-2,5-dione; 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione; 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
InChIInChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
InChIKeyZVHUQIMPAVOVTR-UHFFFAOYSA-N
SMILESCN1CC(=O)NC2=CC=CC=C2C1=O

The compound contains several key structural elements that define its chemical behavior and reactivity patterns :

  • A benzene ring fused to a seven-membered diazepine ring

  • Two carbonyl groups at positions 2 and 5, forming amide functionalities

  • A methyl substituent at the N-4 position

  • A secondary amine at position 1 (1H)

  • A methylene group at position 3

Molecular Structure

The molecular structure of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features a characteristic benzodiazepine scaffold with distinct conformational properties. The seven-membered diazepine ring typically adopts a non-planar conformation due to the sp³ hybridization at position 3, creating a three-dimensional structure that influences its chemical reactivity and potential binding interactions .

The presence of two carbonyl groups at positions 2 and 5 introduces significant polarization within the molecule, while the N-methyl group at position 4 influences the electronic properties and reactivity of the adjacent nitrogen atom. The secondary amine at position 1 represents an important site for potential derivatization and functionalization .

Synthetic Approaches and Methodologies

Advanced Synthetic Methods

Recent advancements in the synthesis of benzodiazepine-2,5-diones have employed microwave-assisted heating protocols, particularly for N-derivatization reactions. This approach represents a significant improvement over conventional heating methods, potentially offering enhanced reaction rates, improved yields, and reduced formation of side products .

The development of parallel synthesis protocols for benzodiazepine-2,5-dione derivatives demonstrates the adaptability of this scaffold to modern medicinal chemistry approaches, facilitating the rapid generation of compound libraries for structure-activity relationship studies .

Chemical Transformations and Reactivity

N-Derivatization Reactions

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes selective N-derivatization at the N-1 position when treated with alkyl halides under appropriate conditions. These reactions are effectively conducted using microwave-assisted heating protocols, providing access to a diverse range of N-alkylated derivatives .

The N-derivatization represents a valuable method for modifying the physicochemical properties of the benzodiazepine scaffold and for introducing additional functional groups that can participate in subsequent transformations .

Cyclopropanation Reactions

A particularly significant transformation of N-derivatized 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is cyclopropanation using modified Kulinkovich-type reaction conditions. This transformation results in the formation of cyclopropylamines with a unique spiro architecture .

Physicochemical Properties

Comparative Physicochemical Parameters

Research has examined the physicochemical parameters of both 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and its cyclopropanated derivatives. The assessed parameters include log D (distribution coefficient), pKa values, solubility profiles, and membrane permeability characteristics .

Table 2: Key Physicochemical Parameters of Interest for Benzodiazepine-2,5-diones

ParameterSignificanceApplication
Log DMeasure of lipophilicity at physiological pHPrediction of absorption, distribution, and membrane penetration
pKaAcid-base dissociation constantDetermination of ionization state at physiological pH
SolubilityDissolution in aqueous mediaInfluence on bioavailability and formulation strategies
Membrane PermeabilityAbility to penetrate biological membranesPrediction of drug absorption and distribution

These parameters are crucial for understanding the behavior of these compounds in biological systems and for assessing their potential as drug candidates or molecular probes .

Structural Modifications and Property Relationships

Structural Derivatives and Analogs

Fluorinated Derivatives

6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione represents a significant fluorinated derivative with the following properties :

Table 3: Properties of 6-Fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

PropertyValue
CAS Registry Number78755-95-0
Molecular FormulaC₁₀H₉FN₂O₂
Molecular Weight208.19 g/mol
IUPAC Name6-fluoro-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
SMILESCN1CC(=O)NC2=C(C1=O)C(=CC=C2)F
InChIKeyNJLZFBSRXZEKNR-UHFFFAOYSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator